N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-5-3-8-17(14(13)2)23-10-9-21-19(23)25-12-18(24)22-16-7-4-6-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDHPSQUKOIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an appropriate aldehyde.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Sulfanylacetamide Linkage: This involves the reaction of the imidazole derivative with 3-chlorophenylthioacetic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives or dechlorinated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The imidazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl and dimethylphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs, their substituents, and reported findings:
Key Observations
Substituent Effects on Bioactivity :
- The presence of electron-withdrawing groups (e.g., nitro in Compound 3) enhances elastase inhibition, likely due to increased electrophilicity at the active site .
- Chlorine atoms (as in the target compound and ) improve lipid solubility and membrane permeability but may reduce metabolic stability .
Structural Flexibility :
- Crystal structures of pyrazole-acetamide derivatives () reveal conformational flexibility in the amide group, which affects hydrogen bonding and dimer formation. Similar dynamics may govern the target compound’s interactions .
Synthetic Accessibility :
- Thioacetamide derivatives are often synthesized via nucleophilic substitution (e.g., TDAE-mediated coupling in ) or carbodiimide-based coupling (). The target compound’s synthesis likely follows analogous routes .
Spectroscopic Characterization :
- 13C-NMR data for NAAB-496 (δ 166.3 ppm for carbonyl) provide benchmarks for validating the target compound’s structure .
Research Implications and Gaps
- Bioactivity Profiling : While elastase inhibition is reported for analogs (), the target compound’s activity remains unverified. Computational docking studies (e.g., using SHELX-refined crystal structures) could predict binding affinities .
- Metabolic Stability : Sulfonyl groups (as in NAAB-496) may enhance metabolic resistance compared to thioacetamides, warranting comparative pharmacokinetic studies .
Biological Activity
N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known by its CAS number 851078-89-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.8837 g/mol. The compound features an imidazole ring linked to a chlorophenyl moiety and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3OS |
| Molecular Weight | 371.8837 g/mol |
| Density | 1.27 g/cm³ |
| Refractive Index | 1.64 |
| LogP | 5.1976 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The imidazole ring is known to participate in hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds with imidazole and thiazole rings often exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through the inhibition of anti-apoptotic proteins like Bcl-2. The IC50 values for similar compounds have been reported in the range of to , suggesting potent activity against various cancer cell lines .
Antimicrobial Properties
Imidazole derivatives have also been studied for their antibacterial and antifungal activities. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, allowing better membrane penetration and increased antimicrobial efficacy.
Study 1: Anticancer Activity Assessment
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and Jurkat), the compound demonstrated significant growth inhibition compared to standard treatments like doxorubicin. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis highlighted that modifications on the phenyl ring significantly influence the biological activity of imidazole derivatives. The presence of electron-donating groups was found to enhance cytotoxicity against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and what challenges are associated with its synthesis?
- Methodology : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution, imidazole ring formation, and sulfanyl linkage introduction. For example, electrophilic aromatic substitution introduces the chlorophenyl group, followed by coupling with a thiol-containing imidazole intermediate under controlled pH and temperature .
- Challenges : Moderate yields (40–60%) due to steric hindrance from the 2,3-dimethylphenyl group and sensitivity of the sulfanyl group to oxidation. Purification often requires column chromatography or recrystallization .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (XRD) is used to resolve the structure. SHELXL (v.2018+) is the standard software for refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder modeling. For example, hydrogen-bonded dimers (R22(10) motifs) are common in similar acetamide derivatives .
- Validation : Hirshfeld surface analysis complements XRD data to quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Data : Analogous imidazole-sulfanyl acetamides show IC50 values of 10–50 µM (anticancer), 5–20 µM (anti-inflammatory), and 15–40 µM (antimicrobial) in vitro . For example, N-(3-nitrophenyl) analogs exhibit moderate elastase inhibition (IC50 ~25 µM), suggesting potential anti-inflammatory applications .
- Caveats : Bioactivity varies with substituents; chlorophenyl groups enhance lipophilicity but may reduce solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodology : Systematic modification of substituents (e.g., replacing 3-chlorophenyl with fluorophenyl or methoxyphenyl) and evaluation via in vitro assays. For instance, 3-fluorophenyl analogs improve metabolic stability by reducing cytochrome P450 interactions .
- Data Analysis : Use regression models to correlate logP values with cytotoxicity (e.g., higher logP correlates with improved membrane permeability but increased hepatotoxicity) .
Q. What computational strategies are effective for predicting binding modes to biological targets like kinases or elastases?
- Approach : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations. For example, docking into the elastase active site (PDB: 1H1B) reveals key interactions between the sulfanyl group and Ser195 residue .
- Validation : Compare computational predictions with experimental IC50 values and mutagenesis studies to refine force field parameters .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for anticancer activity) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like the NIH Assay Guidance Manual .
- Statistical Tools : Meta-analysis with mixed-effects models to account for inter-lab variability .
Q. What strategies mitigate toxicity risks in preclinical development?
- In Vitro Screening : Assess hepatotoxicity (HepG2 cells), cardiotoxicity (hERG channel inhibition), and genotoxicity (Ames test). For example, dimethylphenyl substituents reduce hERG binding compared to unsubstituted analogs .
- Pharmacokinetics : Microsomal stability assays (rat/human liver microsomes) and CYP450 inhibition profiling. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may enhance bioavailability .
Q. How do steric and electronic effects of the 2,3-dimethylphenyl group influence reactivity in derivatization reactions?
- Steric Effects : The 2,3-dimethyl group hinders electrophilic substitution at the para position, favoring ortho-directed reactions (e.g., bromination at C4 requires Lewis acid catalysts) .
- Electronic Effects : Electron-donating methyl groups increase imidazole ring electron density, enhancing nucleophilic reactivity at the sulfanyl sulfur .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
